Fmoc-D-Arg(Pmc)-OH
CAS No.: 157774-30-6
VCID: VC21540681
Molecular Formula: C35H42N4O7S
Molecular Weight: 662.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-D-Arg(Pmc)-OH, or N-α-Fmoc-N-ω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-D-arginine, is a protected amino acid derivative commonly used in peptide synthesis. The compound incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) group for protection of the α-amino group and the pentamethylchroman-6-sulfonyl (Pmc) group for protection of the guanidino side chain of D-arginine. This protection strategy is crucial for preventing unwanted side reactions during peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Synthesis and ApplicationsFmoc-D-Arg(Pmc)-OH is used in the synthesis of peptides, particularly those containing arginine residues. The Fmoc group allows for efficient deprotection under basic conditions, while the Pmc group protects the guanidino group from unwanted reactions during synthesis. The compound is often used in combination with other protected amino acids to synthesize complex peptides with specific biological activities. Synthesis Steps
Research FindingsRecent studies have highlighted the importance of choosing appropriate protecting groups to minimize side reactions during peptide synthesis. The Pmc group has been shown to be effective in preventing sulfonation of tryptophan residues, although it may still occur to some extent . The use of silane scavengers during TFA cleavage can further reduce this side reaction. Comparison of Protecting Groups
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CAS No. | 157774-30-6 | |||||||||
Product Name | Fmoc-D-Arg(Pmc)-OH | |||||||||
Molecular Formula | C35H42N4O7S | |||||||||
Molecular Weight | 662.8 g/mol | |||||||||
IUPAC Name | (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |||||||||
Standard InChI | InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1 | |||||||||
Standard InChIKey | QTWZCODKTSUZJN-GDLZYMKVSA-N | |||||||||
Isomeric SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |||||||||
SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |||||||||
Canonical SMILES | CC1=C2C(=C(C(=C1C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)CCC(O2)(C)C | |||||||||
Synonyms | Fmoc-D-Arg(Pmc)-OH;157774-30-6;C35H42N4O7S;AmbotzFAA1306;SCHEMBL2366956;SCHEMBL13227678;CTK8E9920;MolPort-006-705-561;ACT09751;ZINC4544420;CF-554;AKOS015910376;RTR-006639;AK-81178;KB-301263;TR-006639;FT-0679695;X5799;I14-40191;(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[3-(2,2,5,7,8-pentamethyl-3,4-dihydro-1-benzopyran-6-ylsulfonyl)carbamimidamido]pentanoicacid;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)guanidino)pentanoicacid;(R,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(N'-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoicacid;N-alpha-(9-Fluorenylmethoxycarbonyl)-N'-(2,2,5,7,8pentamethylchroman-6-sulfonyl)-D-arginnine | |||||||||
PubChem Compound | 10963377 | |||||||||
Last Modified | Aug 15 2023 |
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